4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C25H18N2O4 and a molecular weight of 410.433 g/mol . This compound is known for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, and a naphthoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves the reaction of 2-hydroxybenzoyl hydrazine with 4-(1-naphthoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazonoyl linkage .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
Uniqueness
4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoyl group provides potential for hydrogen bonding, while the carbohydrazonoyl group offers reactivity with nucleophiles. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H18N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18N2O4/c28-23-11-4-3-9-22(23)24(29)27-26-16-17-12-14-19(15-13-17)31-25(30)21-10-5-7-18-6-1-2-8-20(18)21/h1-16,28H,(H,27,29)/b26-16+ |
InChI Key |
JBUNFKWDANWMMW-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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